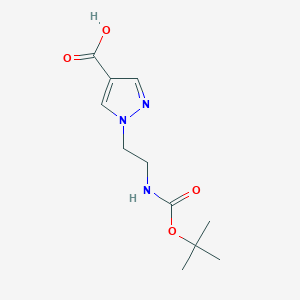
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
This compound is a tert-butoxycarbonyl-protected amino acid derivative . The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis .
Synthesis Analysis
The Boc group can be deprotected under mild acidic conditions to form the free amine . The synthesis of this compound could involve the neutralization of an imidazolium hydroxide with a Boc-protected amino acid .Molecular Structure Analysis
The molecular weight of this compound is 243.3 . The InChI key provides a unique identifier for the compound .Chemical Reactions Analysis
The amino group of this compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 243.3 .Scientific Research Applications
Synthesis and Characterization
- A series of novel compounds were synthesized using tert-butoxycarbonyl amino acid derivatives, including 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid, with applications in developing new antibacterial agents and heterocyclic compounds (Prasad, 2021).
- New halo-substituted pyrazolo[5,1-c][1,2,4]triazines were synthesized, showcasing the versatility of pyrazole derivatives in creating diverse chemical structures (Ivanov et al., 2017).
Reactivity and Derivative Formation
- Research demonstrates the reactivity of pyrazole derivatives, leading to the formation of compounds with potential biological activities. This includes the development of pyrazole dicarboxylic acid derivatives and exploration of their chemical properties (Kasımoğulları & Arslan, 2010).
- The condensation of pyrazole-5-amine derivatives with activated carbonyl groups has been shown to produce new N-fused heterocycle products, highlighting the compound's role in synthesizing complex molecular structures (Ghaedi et al., 2015).
Medicinal Chemistry and Drug Design
- The synthesis of 1-aryl-1H-pyrazolecarbonitriles and related derivatives from compounds including pyrazole-4-carboxylic acid has led to the creation of chemical hybridizing agents used in agriculture, demonstrating the compound's utility in non-pharmaceutical domains (Beck et al., 1988).
- Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been used in selective synthesis processes, indicating the compound's role in creating specialized chemical products (Lebedˈ et al., 2012).
Industrial and Agricultural Applications
- Pyrazole derivatives, including 1H-pyrazole-4-carboxylic acid, have been utilized in the development of fungicidal and plant growth regulatory compounds, showcasing their significance in agricultural applications (Minga, 2005).
- The synthesis of pyrazole derivatives has also been explored for potential antiglaucoma activity, indicating the compound's relevance in medicinal chemistry research (Kasımoğulları et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-4-5-14-7-8(6-13-14)9(15)16/h6-7H,4-5H2,1-3H3,(H,12,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBKZYSQUJQBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



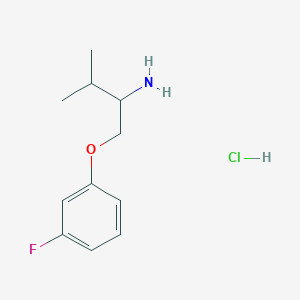

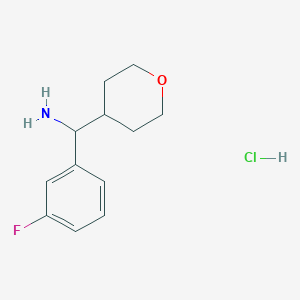
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1449288.png)
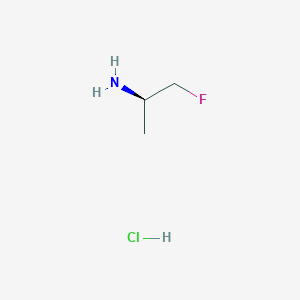
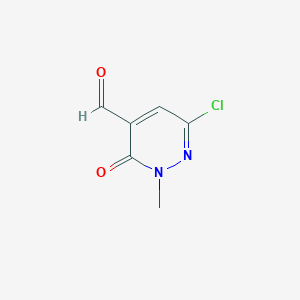

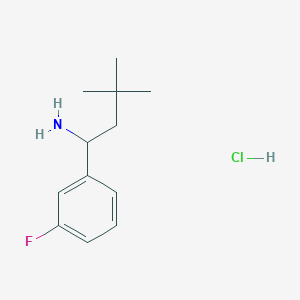
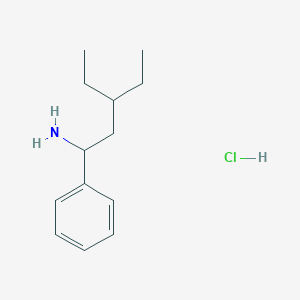
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride](/img/structure/B1449296.png)
![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride](/img/structure/B1449297.png)

![Spiro[2.4]heptan-1-amine hydrochloride](/img/structure/B1449303.png)
